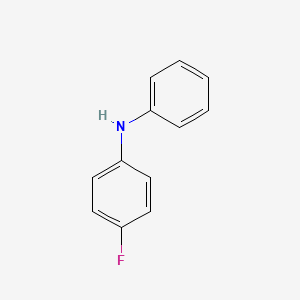

4-fluoro-N-phenylaniline

Description

Historical Context and Significance in Contemporary Organic Chemistry

The story of 4-fluoro-N-phenylaniline is intrinsically linked to the parallel rise of two major fields in organic chemistry: the synthesis of diarylamines and the strategic use of organofluorine compounds. Diarylamines are a class of organic compounds recognized for their wide-ranging applications in pharmaceuticals, agrochemicals, dyes, and electroluminescent materials. acs.orgnih.gov Historically, the synthesis of these molecules was challenging, often requiring harsh reaction conditions. The Ullmann condensation, first reported in the early 20th century, was a foundational, copper-promoted method for forming C-N bonds to create aryl amines, but it typically demanded high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination in the 1990s. wikipedia.orgfrontiersin.org This reaction provided a more versatile and milder method for synthesizing aryl amines, greatly expanding their accessibility for various applications. wikipedia.org

Concurrently, the field of organofluorine chemistry gained prominence, particularly from the mid-20th century onwards. nih.gov Researchers discovered that selectively incorporating fluorine atoms into organic molecules could dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity, making it a powerful tool in drug discovery. nih.govnumberanalytics.com Today, an estimated 20% of all pharmaceuticals contain fluorine. nih.gov

This compound sits (B43327) at the intersection of these two historical developments. It is both a diarylamine and an organofluorine compound, making it a valuable building block in modern synthetic chemistry. Its significance lies in its utility as an intermediate for creating more complex molecules that leverage the structural benefits of the diarylamine core and the property-enhancing effects of the fluorine atom. The ongoing development of synthetic methodologies, including transition-metal-free approaches, continues to make diarylamines like this compound more accessible for research and industrial applications. acs.orgnih.govacs.org

Overview of Key Structural Features and Their Chemical Implications

The chemical behavior and utility of this compound are a direct result of its distinct structural features. As a diarylamine, its core structure consists of two phenyl rings linked by a nitrogen atom. The fluorine atom is substituted at the para-position (position 4) of one of the phenyl rings.

Key Structural and Chemical Properties:

The Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry. nih.gov This high bond strength imparts significant metabolic stability to the molecule, as it is less susceptible to cleavage by metabolic enzymes in biological systems. nih.gov

Electronegativity of Fluorine: Fluorine is the most electronegative element, which causes a significant polarization of the C-F bond. numberanalytics.comnih.gov This alters the electronic environment of the entire molecule, influencing its reactivity, acidity (pKa) of the N-H bond, and interactions with biological targets. nih.govnih.gov

Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity (oil/fat solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comnumberanalytics.com

Molecular Conformation: The two phenyl rings in diarylamine structures are typically twisted out of plane with respect to each other due to steric hindrance. The nitrogen atom generally adopts a geometry that is close to trigonal-planar. These conformational features influence how the molecule packs in a solid state and how it fits into the active site of an enzyme or a receptor.

These features make this compound a versatile chemical intermediate. The fluorine atom acts as a "functional group mimic" for hydrogen without significantly increasing the molecule's size, while profoundly modifying its electronic properties. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.21 g/mol |

| CAS Number | 330-83-6 |

| XLogP3 | 3.3 |

| Monoisotopic Mass | 187.079727485 Da |

Data sourced from PubChem. nih.gov

Scope and Objectives of Current Research on this compound

Contemporary research involving this compound is primarily driven by its role as a key synthetic intermediate in several high-value areas, particularly medicinal chemistry and materials science.

The main objectives of this research include:

Synthesis of Bioactive Molecules: A major focus is the use of this compound as a starting material or building block for the synthesis of novel pharmaceuticals. numberanalytics.com The diarylamine structure is a privileged scaffold in many biologically active compounds, and the fluorine atom provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate. nih.govacs.org For example, it can be used in coupling reactions to produce more complex substituted anilines for screening as enzyme inhibitors or receptor modulators. beilstein-journals.org

Development of Functional Materials: Diarylamines are important components in organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), due to their charge-transporting properties. acs.orgnih.gov Research is underway to incorporate fluorinated diarylamines into new materials to enhance their stability, efficiency, and other performance characteristics.

Advancement of Synthetic Methods: There is a continuous effort to develop more efficient, cost-effective, and environmentally benign methods for synthesizing diarylamines. acs.org This includes creating novel catalysts for cross-coupling reactions (like the Buchwald-Hartwig amination) that work under milder conditions or developing entirely new, metal-free synthetic pathways. nih.govsci-hub.ru Research on the reactivity of this compound contributes to this broader goal of streamlining the synthesis of this important class of compounds.

In essence, current research leverages this compound as a versatile scaffold to construct larger, more complex molecules with tailored properties for specific, high-impact applications.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWCFTJQRDTIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379047 | |

| Record name | 4-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-83-6 | |

| Record name | 4-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 4-Fluoro-N-Phenylaniline

The direct formation of the N-aryl bond in this compound is predominantly accomplished via transition-metal-catalyzed cross-coupling reactions. These methodologies involve the coupling of an aniline (B41778) derivative with a fluorinated aryl partner.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed C-N cross-coupling has become a cornerstone of modern organic synthesis for the preparation of arylamines. wiley.comnih.gov This is largely due to the development of sophisticated catalyst systems that are versatile and function under relatively mild conditions. wiley.comnih.gov

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, involving the palladium-catalyzed reaction of an amine with an aryl halide or pseudohalide. acs.org The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. acs.org

The synthesis of this compound via this protocol can be approached in two ways: the reaction of aniline with a 4-fluoroaryl halide (e.g., 1-chloro-4-fluorobenzene (B165104) or 1-bromo-4-fluorobenzene) or the reaction of 4-fluoroaniline (B128567) with an aryl halide (e.g., chlorobenzene (B131634) or bromobenzene). The success of these reactions is highly dependent on the choice of a phosphine (B1218219) ligand and a suitable base. For fluorinated anilines, which can be sensitive to strong bases and heat, milder reaction conditions are often necessary. nih.govacs.org For instance, the use of weaker bases like potassium phenoxide (KOPh) has been shown to be effective in preventing product degradation. nih.govacs.org In the synthesis of related fluorophenylpiperazines from 4-fluoroiodobenzene, a catalyst system of Pd(OAc)₂ with the RuPhos ligand in toluene (B28343) with NaOtBu as the base has proven effective. mit.edu

| Reactant 1 | Reactant 2 | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield |

| Aniline | 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ | Ylide-Substituted Phosphine | KOtBu | Toluene | RT | High |

| 4-Fluoroaniline | Aryl Bromide | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | 2-MeTHF | 80 | High |

| Piperazine | 1-[¹⁸F]Fluoro-4-iodobenzene | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 74% |

This table presents representative conditions for Buchwald-Hartwig amination based on analogous reactions. wiley.comacs.orgmit.edu "High" yield indicates yields generally above 80-90% as reported in the literature for similar substrates.

While the copper-catalyzed Chan-Lam reaction is the more conventional method for coupling amines with boronic acids, palladium-catalyzed variants exist. This transformation, often considered a subset of Suzuki-Miyaura type couplings, can achieve C-N bond formation. Recently, an "aminative Suzuki-Miyaura coupling" has been developed that merges the reactivity of boronic acids with an amination reagent to form diarylamines from aryl halides. nih.govresearchgate.net This process utilizes a palladium catalyst with a bulky phosphine ligand in the presence of an aminating agent to directly couple an aryl halide with an arylboronic acid and a nitrogen source. nih.gov

For the synthesis of this compound, this would conceptually involve the palladium-catalyzed reaction of an aryl halide (like bromobenzene), 4-fluorophenylboronic acid, and an ammonia (B1221849) surrogate. However, for direct coupling of aniline with 4-fluorophenylboronic acid, this palladium-catalyzed pathway is less common than copper-based methods. The development of three-component coupling reactions using palladium catalysis, for instance, allows for the synthesis of amidines from arylboronic acids, anilines, and isocyanides, demonstrating the feasibility of engaging these partners in a single catalytic cycle. nih.govvu.nl

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions offer a cost-effective and often milder alternative to palladium-based systems for C-N bond formation. nih.gov

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, specifically through the oxidative coupling of arylboronic acids with N-H containing compounds like aniline. nih.govnih.gov A significant advantage of this reaction is that it can often be conducted at room temperature and is open to the air, using molecular oxygen as the terminal oxidant. nih.gov The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate. nih.gov

To synthesize this compound, this reaction would couple aniline with 4-fluorophenylboronic acid. Research indicates that arylboronic acids containing a fluorine substituent provide excellent yields in Chan-Lam reactions. wiley.com The choice of solvent can be critical, with acetonitrile (B52724) often providing high yields. nih.gov A highly efficient protocol has been developed using a square pyramidal copper complex, [Cu(DMAP)₄I]I, as a catalyst. This system allows the reaction to proceed rapidly (within 5 minutes) at room temperature in methanol, achieving a 93% yield with just 2 mol% of the catalyst. acs.org

| Reactant 1 | Reactant 2 | Copper Catalyst | Base / Additive | Solvent | Temp. (°C) | Time | Yield |

| Aniline | Phenylboronic Acid | [Cu(DMAP)₄I]I (2 mol%) | - | Methanol | RT | 5 min | 93% |

| Aniline | Phenylboronic Acid | [Cu(DMAP)₄I]I (2 mol%) | - | Water | RT | 1 h | 86% |

| Aniline | Arylboronic Acid | Cu(OAc)₂ | 2,6-Lutidine, Myristic Acid | Dichloromethane | RT | 48 h | Good |

| 4-Trifluoromethyl-pyrimidin-2(1H)-one | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | Acetonitrile | 80 | 24 h | 83% |

This table presents conditions for Chan-Lam coupling. Data is sourced from studies on N-arylation of anilines and related nitrogen heterocycles. nih.govnih.govacs.org

Phosphine-Mediated C-N Coupling Reactions

While not a standalone method in the same vein as the reactions above, phosphine ligands are critical mediators of palladium-catalyzed C-N couplings and their role is essential for the synthesis of complex molecules like this compound. The development of bulky, electron-rich phosphine ligands by groups like Buchwald's was a pivotal advance that made the amination of unreactive aryl chlorides and the coupling of challenging substrates possible. nih.gov

These ligands influence the catalytic cycle in several ways: they stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination that forms the C-N bond. For the synthesis of fluorinated anilines, which can be sensitive substrates, the choice of phosphine ligand is particularly important. Specialized ligands like AdBippyPhos have been developed for the arylation of fluoroalkylamines, enabling high yields under milder conditions that prevent product decomposition. nih.govacs.org A thesis on the synthesis of 4-fluorodiphenylamine (an alternative name for the target compound) specifically highlights investigations into new neopentyl phosphine ligands, underscoring the ongoing importance of ligand design in this field. vu.nl

| Phosphine Ligand | Structural Class | Key Feature | Typical Application |

| RuPhos | Dialkylbiarylphosphine | Bulky and electron-rich | General for coupling primary and secondary amines, including anilines. |

| AdBippyPhos | BippyPhos-type | Bulky adamantyl groups | Effective for coupling sensitive substrates like fluoroalkylamines. |

| Neopentyl Phosphines | Alkylphosphine | Sterically hindered | Investigated for cross-coupling reactions to form diarylamines. |

| Ylide-Substituted Phosphines | Phosphine-Ylide Hybrid | Strong electron donation | Enables room-temperature amination of aryl chlorides. |

This table highlights representative phosphine ligands and their roles in mediating palladium-catalyzed amination reactions. wiley.comacs.orgmit.eduvu.nl

Amination of Aryl Fluorosulfonates

The synthesis of diarylamines through the amination of aryl sulfonates is a recognized strategy in organic chemistry, offering an alternative to metal-catalyzed cross-coupling reactions. While aryl fluorosulfonates are known as effective coupling partners in various transformations due to the excellent leaving group ability of the fluorosulfonate moiety, specific literature detailing their direct amination with aniline to form this compound is not extensively documented in the searched sources. A related approach involves the Smiles rearrangement of sulfinamides, which are derived from sulfinates and anilines. This transition-metal-free method allows for the synthesis of sterically hindered diarylamines under mild conditions. nih.gov The general principle would involve the nucleophilic substitution of the fluorosulfonate group on a fluorinated benzene (B151609) ring by aniline, or vice versa, likely facilitated by a base.

Synthesis of Derivatized this compound Structures

The this compound scaffold serves as a versatile building block for the construction of more complex, polycyclic, and functionalized molecules. The secondary amine and the two phenyl rings offer multiple sites for chemical modification.

The nucleophilic nature of the secondary amine in this compound allows for its incorporation into heterocyclic systems like 1,3,5-triazines. The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on cyanuric chloride can be replaced sequentially by nucleophiles in a temperature-controlled manner. nih.govmdpi.com

The synthesis of a this compound-substituted triazine would typically proceed as follows:

First Substitution: Cyanuric chloride is reacted with a first nucleophile at a low temperature, typically 0-5 °C, to yield a monosubstituted dichlorotriazine.

Second Substitution: The temperature is raised (e.g., to room temperature) and a second nucleophile, such as this compound, is added to displace a second chlorine atom, forming a disubstituted monochlorotriazine.

Third Substitution: To replace the final, least reactive chlorine atom, a third nucleophile is added, often requiring higher temperatures or reflux conditions. derpharmachemica.com

This stepwise approach allows for the creation of unsymmetrically substituted triazines bearing the 4-fluoro-N-phenylanilino moiety. asianpubs.org The reactivity of the nucleophiles and the precise control of temperature are critical for achieving selective substitution. mdpi.com

| Reaction Step | Typical Temperature | Reactant | Product Type |

| First Substitution | 0-5 °C | Cyanuric Chloride + Nucleophile 1 | Monosubstituted Dichlorotriazine |

| Second Substitution | Room Temperature | Dichlorotriazine Derivative + this compound | Disubstituted Monochlorotriazine |

| Third Substitution | Reflux Temperature | Monochlorotriazine Derivative + Nucleophile 3 | Trisubstituted Triazine |

This table presents a generalized scheme for the sequential substitution on a cyanuric chloride core.

Condensation reactions provide a pathway to forming C-N and C=N bonds, leading to derivatives like imines. The reaction of anilines with carbonyl compounds such as aldehydes and ketones is a fundamental method for generating imine derivatives. For instance, the acid-catalyzed condensation of aniline with formaldehyde (B43269) is a key process in the formation of methylenedianiline, proceeding through N-methylideneanilinium intermediates. mdpi.com

Applying this to this compound, a condensation reaction with an aldehyde or ketone would be expected to form an iminium ion intermediate. This intermediate could then participate in further reactions. While direct, high-yield synthesis of stable iminodiphenylamine derivatives from this compound is not widely reported in the specific sources searched, related transformations are known. For example, condensation reactions involving secondary amines can lead to complex heterocyclic systems through intermediates like azomethine ylides, particularly in the presence of a suitable catalyst. nih.gov The Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles, followed by nucleophilic aromatic substitution of the fluorine atom by a secondary amine, demonstrates a related multi-component reaction pathway. mdpi.com

The two phenyl rings of this compound can undergo electrophilic aromatic substitution reactions, such as nitration. The position of substitution is directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the existing substituents (the secondary amine and the fluorine atom).

The amine group (-NH-) is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing.

Detailed patent literature describes the nitration of p-fluoroaniline, a direct precursor to the target molecule. google.comgoogle.com In this reaction, p-fluoroaniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under anhydrous conditions and at low temperatures (e.g., 0-5 °C) to minimize side reactions. google.comgoogle.com The nitration occurs predominantly at the position ortho to the strongly activating amino group and meta to the fluorine atom, yielding 4-fluoro-3-nitroaniline (B182485) in high yield. google.com

When nitrating this compound itself, the substitution pattern is more complex.

On the fluorinated ring: The powerful ortho, para-directing influence of the secondary amine would direct the incoming nitro group to the positions ortho to the amine (positions 2 and 6). Position 2 is sterically hindered by the adjacent N-phenyl group.

On the non-fluorinated ring: The amine substituent would direct nitration to the ortho and para positions of this ring.

The precise outcome would depend on the specific reaction conditions, with the potential for multiple products.

| Starting Material | Reagents | Conditions | Major Product | Reference |

| p-Fluoroaniline | HNO₃, H₂SO₄ | Anhydrous, 3-5 °C | 4-Fluoro-3-nitroaniline | google.com |

| p-Fluoroaniline | HNO₃, H₂SO₄ | Anhydrous, ~2 °C | 4-Fluoro-3-nitroaniline | google.com |

This table summarizes conditions for the nitration of a key precursor.

Mechanochemistry, particularly ball milling, is an emerging green chemistry technique that uses mechanical force to induce chemical reactions, often in the absence of a solvent. pageplace.de This method is energy-efficient and can lead to higher yields and shorter reaction times compared to conventional solution-phase synthesis. researchgate.net

The synthesis of diarylamines has been achieved using ball milling. For example, a mechanically induced N-arylation of amines with diaryliodonium salts can be performed in a planetary ball mill. researchgate.net This approach demonstrates a transition-metal-free pathway for C-N bond formation. While a specific protocol for the synthesis of this compound via ball milling from, for example, 4-fluoroiodobenzene and aniline is not detailed in the provided search results, the principles of mechanochemical C-N coupling suggest its feasibility. The process involves placing the solid reactants and a grinding medium (e.g., steel balls) into a mill chamber and subjecting them to high-energy collisions. youtube.com This solvent-free or liquid-assisted grinding approach aligns with the principles of green chemistry by minimizing waste and energy consumption. pageplace.dersc.org

Reactivity and Reaction Mechanisms

Mechanistic Investigations of C-N Bond Formation Pathways

The formation of a C-N bond is a cornerstone of many chemical syntheses, and understanding the mechanistic details of these reactions is crucial for their optimization and application. For reactions involving 4-fluoro-N-phenylaniline, several techniques can be employed to elucidate the underlying pathways.

Kinetic Isotope Effect (KIE) Studies

While specific kinetic isotope effect (KIE) studies for C-N bond formation involving this compound are not extensively documented in the literature, KIE studies are a powerful tool for probing reaction mechanisms. For instance, in related enzymatic C-N bond-forming reactions, such as the one catalyzed by phenylethanolamine N-methyltransferase, KIEs have been used to demonstrate a rate-limiting SN2 methyl transfer step. nih.gov By substituting key atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N) at the reacting positions of this compound or its reaction partner, one could determine the extent to which these positions are involved in the rate-determining step of a C-N coupling reaction. A significant KIE would indicate that the bond to the isotopically labeled atom is being formed or broken in the slowest step of the reaction.

Hammett Plot Analyses to Elucidate Electronic Effects

In-situ Spectroscopic Monitoring of Reaction Intermediates (e.g., FTIR)

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are instrumental in monitoring the progress of a reaction in real-time and identifying transient intermediates. youtube.com For a C-N cross-coupling reaction involving this compound, in-situ FTIR could track the disappearance of the N-H stretching vibration of the starting material and the appearance of new bands corresponding to the C-N bond of the product. youtube.com This allows for the determination of reaction kinetics and can provide evidence for the formation of intermediate species, such as metal-amide complexes in catalyzed reactions. youtube.com By observing the changes in the vibrational spectrum as the reaction proceeds, one can gain insights into the reaction mechanism and identify potential bottlenecks or side reactions. youtube.com

Role of this compound in Catalytic Cycles

This compound can play a dual role in catalytic cycles, acting either as a ligand that modulates the properties of a metal catalyst or as a substrate that undergoes transformation.

As a Ligand in Transition Metal-Catalyzed Processes

While the use of this compound itself as a primary ligand in transition metal catalysis is not widely reported, diarylamines, in general, can serve as ligands for transition metals. The nitrogen atom's lone pair of electrons can coordinate to a metal center. However, the steric bulk of the two phenyl groups and the electron-withdrawing effect of the fluorine atom might diminish its coordinating ability compared to less substituted or more electron-rich amines. In palladium-catalyzed reactions, ligands are crucial for stabilizing the metal center and influencing its reactivity and selectivity. rsc.org It is conceivable that under certain conditions, this compound could act as a ligand, potentially influencing the outcome of a catalytic reaction in which it is also a substrate.

As a Substrate in Cross-Coupling Transformations

The most significant role of this compound in catalytic cycles is as a substrate in cross-coupling reactions to form triarylamines or other N-arylated products. These reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for constructing C-N bonds. wikipedia.orgwikipedia.org

In a typical Buchwald-Hartwig amination , an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base. wikipedia.org this compound can react with an aryl halide to furnish a triarylamine. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst. wikipedia.org The fluorine substituent on the phenyl ring of this compound can influence the reaction rate and yield due to its electronic and steric effects.

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, typically between an aryl halide and an amine. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, modern developments have led to milder protocols. wikipedia.org In this context, this compound could be coupled with an aryl halide using a copper catalyst.

A pertinent example that highlights the reactivity of a fluorinated aromatic amine in a cross-coupling context is the synthesis of 1-(4-[¹⁸F]fluorophenyl)piperazine via a Hartwig-Buchwald N-arylation of 4-[¹⁸F]fluoroiodobenzene. nih.govnih.gov This reaction demonstrates the feasibility of coupling a fluorinated aryl group with an amine using a palladium catalyst.

Below is an interactive data table summarizing the general conditions for these cross-coupling reactions where this compound could act as the amine substrate.

| Reaction Name | Catalyst | Ligand | Base | Solvent | Temperature |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Toluene (B28343), Dioxane, or DMF | Room Temp. to 120 °C |

| Ullmann Condensation | CuI or Cu₂O | Phenanthroline or other N-ligands | K₂CO₃ or Cs₂CO₃ | DMF, DMSO, or NMP | 100 °C to 210 °C |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of its two key substituents: the fluorine atom and the N-phenylamino group. These groups exert distinct activating or deactivating and directing effects on the two aromatic rings.

Electrophilic Aromatic Substitution (EAS)

In this compound, the fluorinated phenyl ring is the primary site for discussion regarding electrophilic substitution. The reactivity of this ring is influenced by the opposing electronic effects of the secondary amine and the fluorine atom.

The N-phenylamino group (-NHPh): The nitrogen atom's lone pair of electrons can be donated into the aromatic ring, a strong +M (mesomeric) effect. This significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. This group is a powerful ortho, para-director.

In this compound, the powerful activating and ortho, para-directing effect of the N-phenylamino group dominates the weaker deactivating effect of the fluorine atom. Therefore, electrophilic substitution is expected to occur primarily on the fluorinated ring at the positions ortho to the amino group (positions 2 and 6), as the para position is already occupied by the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring towards attack by a nucleophile. The carbon-fluorine bond is strong, and aryl fluorides that are not electronically activated are generally resistant to SNAr.

However, the displacement of fluoride (B91410) can occur under specific conditions. Research on poly(4'-fluoro-2,5-benzophenone) has shown that the fluoride can be displaced by various nucleophiles to produce substituted polymers. In studies involving molecules with multiple halogens and activating groups, the fluorine atom can be the first to be displaced. For instance, in molecules containing both a fluorine atom and a nitro group, the fluorine is often the more readily substituted halogen in an SNAr reaction. This suggests that while challenging, the C-F bond in this compound could potentially undergo nucleophilic substitution, particularly with the use of modern catalytic methods or highly reactive nucleophiles.

Other Significant Chemical Transformations and Functional Group Interconversions

Beyond substitution reactions on the aromatic ring, this compound can participate in or be a product of several important chemical transformations, primarily involving the formation of new bonds at the nitrogen atom or the construction of more complex molecular architectures.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is a primary method for synthesizing diarylamines, including this compound itself (from 4-fluoroaniline (B128567) and an aryl halide, or aniline (B41778) and a 4-fluoroaryl halide). The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst.

The versatility of the Buchwald-Hartwig reaction has been demonstrated in the synthesis of complex molecules. For example, it has been adapted for the radiosynthesis of 18F-labeled compounds, such as the N-arylation of 4-[18F]fluoroiodobenzene with piperazine. The conditions for such transformations highlight the utility of this reaction with fluorinated substrates.

| Substrates | Catalyst System (Pd-precatalyst/Ligand) | Base | Solvent | Temperature | Conversion Rate |

|---|---|---|---|---|---|

| 4-[18F]Fluoroiodobenzene + Piperazine | Pd2(dba)3 / XPhos | K3PO4 | DMF | 120 °C | >70% |

| 4-[18F]Fluoroiodobenzene + Piperazine | Pd2(dba)3 / XPhos | K3PO4 | DMSO | 120 °C | Quantitative |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, representing an older, copper-catalyzed alternative to the Buchwald-Hartwig reaction. The reaction typically involves coupling an aryl halide with an amine, alcohol, or thiol in the presence of a stoichiometric amount of copper, often at high temperatures. The Goldberg reaction is a specific variation of the Ullmann condensation for the synthesis of diarylamines. While effective, these reactions often require harsher conditions than their palladium-catalyzed counterparts.

Synthesis of Heterocyclic Compounds: Phenazines

Substituted anilines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. One such transformation is the construction of the phenazine (B1670421) core. Phenazines are a class of aza-polycyclic compounds with diverse biological and material applications. The synthesis can involve the condensation of a

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-fluoro-N-phenylaniline, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. The optimization of related diphenylamine (B1679370) structures has been performed using functionals like LC-ωPBE08, which are effective for describing a range of molecular systems nih.gov. The resulting optimized geometry provides a theoretical three-dimensional structure of the molecule.

Electronic structure analysis follows geometry optimization and provides insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-donating nature of the amine group and the electron-withdrawing effect of the fluorine atom are expected to influence the energies and localizations of these frontier orbitals.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Diphenylamine Scaffold (DFT/B3LYP/6-31G(d))

| Parameter | Value |

| C-N Bond Length (Å) | 1.40 - 1.43 |

| C-F Bond Length (Å) | 1.35 - 1.37 |

| C-N-C Bond Angle (°) | 125 - 130 |

| Phenyl Ring Dihedral Angle (°) | 30 - 50 |

| HOMO Energy (eV) | -5.0 to -5.5 |

| LUMO Energy (eV) | -0.5 to -1.0 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |

| Note: This table provides typical values for substituted diphenylamine systems and serves as an illustration of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study. |

DFT calculations are also pivotal in mapping the potential energy surface of a chemical reaction, which includes identifying stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. For reactions involving this compound, such as its synthesis via Buchwald-Hartwig amination or its subsequent derivatization, DFT can be employed to model the step-by-step mechanism.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. This allows for the determination of activation energies for each step, providing a theoretical basis for understanding reaction rates and mechanisms. For instance, in the context of C-N cross-coupling reactions, DFT studies have been used to elucidate the oxidative addition and reductive elimination steps involving related aryl amines.

For a given reaction involving this compound, the calculated Gibbs free energies of various stationary points on the potential energy surface allow for the construction of a free energy profile. This profile provides a more complete picture of the reaction's feasibility under specific temperature and pressure conditions than relying on electronic energies alone.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most frequently used to predict the binding of a small molecule ligand to the active site of a large biological molecule, such as a protein. While specific docking studies focused solely on this compound are not widely reported, the methodology is broadly applied to its derivatives to explore potential biological activities. For example, derivatives of diphenylamine have been docked into the active sites of proteins to investigate their potential as anticancer agents nih.gov.

The process involves generating a multitude of possible conformations of the ligand (this compound) and placing them within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. These simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a valuable tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

The accuracy of predicted NMR spectra can be significantly improved by applying linear scaling methods, which correct for systematic errors in the computational approach nih.gov. For this compound, a simulated ¹⁹F NMR spectrum would be of particular interest, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment. Simulated ¹H and ¹³C spectra would aid in the assignment of signals in experimentally obtained spectra, especially for the complex aromatic regions.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (ipso to F) | 155 - 160 (d, ¹JCF) |

| C (ortho to F) | 115 - 120 (d, ²JCF) |

| C (meta to F) | 120 - 125 (d, ³JCF) |

| C (para to F, attached to N) | 135 - 140 (d, ⁴JCF) |

| C (ipso to N) | 140 - 145 |

| C (ortho to N) | 118 - 123 |

| C (meta to N) | 128 - 132 |

| C (para to N) | 122 - 127 |

| Note: This table presents expected ranges and splitting patterns (d = doublet) for the ¹³C NMR chemical shifts of this compound based on general principles and data for related compounds. The values are relative to TMS. J-coupling values are not included. |

Simulated UV-Vis Spectra (e.g., Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) range. fz-juelich.de For a molecule like this compound, TD-DFT can elucidate how its structural and electronic features influence its interaction with light.

The simulation process begins with the optimization of the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths (which determine the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net The choice of functional and basis set is critical for achieving accuracy that correlates well with experimental data. chemrxiv.org For diarylamine and related aromatic systems, hybrid functionals such as B3LYP and CAM-B3LYP are commonly employed. chemrxiv.orgsapub.org The influence of a solvent is often included using a continuum model, like the Polarizable Continuum Model (PCM), to provide a more realistic prediction of the spectrum in solution. researchgate.net

Studies on the parent compound, diphenylamine (DPA), and its derivatives show strong absorption bands typically below 300 nm. researchgate.net For instance, a computational study on DPA revealed a strong transition around 302 nm in the gas phase, corresponding to a HOMO to LUMO (π → π) transition. researchgate.net A similar study on 2-fluoro-N,N-diphenylbenzamide, which contains the diphenylamine moiety, identified two primary absorption peaks at 240 nm and 273 nm through both experimental and theoretical methods. researchgate.net Based on these related studies, the simulated UV-Vis spectrum of this compound would be expected to show intense π → π transitions in the UVA/UVB region, with the fluorine substituent potentially causing a slight shift in the absorption maxima (λmax) compared to the unsubstituted N-phenylaniline.

Below is a table summarizing typical parameters used in TD-DFT calculations for simulating the UV-Vis spectra of aromatic amine compounds.

| Parameter | Common Selection/Method | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the lowest energy structure of the molecule in its ground state. |

| Excited State Method | TD-DFT | To calculate vertical excitation energies and oscillator strengths. fz-juelich.de |

| Functional | B3LYP, CAM-B3LYP, PBE0, M06-2X | To approximate the exchange-correlation energy in the DFT calculation. chemrxiv.org |

| Basis Set | 6-311+G(d,p), cc-pVTZ | To describe the atomic orbitals used in the calculation of the molecular orbitals. |

| Solvent Model | PCM, IEFPCM, CPCM | To simulate the effect of a solvent environment on the electronic transitions. researchgate.net |

| Output Data | λmax (nm), Oscillator Strength (f), Transition Orbitals | To construct a theoretical spectrum and analyze the nature of the electronic excitations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu These models are valuable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. creative-biolabs.com The diarylamine scaffold, to which this compound belongs, is a key structural motif in many biologically active compounds, making its derivatives suitable candidates for QSAR studies. nih.gov

A QSAR study on a series of this compound derivatives would involve several key steps:

Data Set Assembly : A collection of derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition or EC50 values for cellular effects) is compiled. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), or 3D descriptors (e.g., molecular surface area). nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to build a mathematical equation that links the most relevant descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using the test set and statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

For diarylamine-based compounds, QSAR models have been developed to predict activities such as anticancer and antiviral effects. nih.gov The resulting model can provide insights into the structure-activity relationship, for example, indicating that increased lipophilicity or the presence of an electron-withdrawing group at a specific position enhances activity.

The general form of a QSAR model developed using MLR is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors and c₀, c₁, ... cₙ are the regression coefficients determined from the training set.

| Component of QSAR Model | Description | Example for this compound Derivatives |

| Dependent Variable | The biological activity being modeled. | Anticancer activity (log(1/IC50)). |

| Independent Variables | Calculated molecular descriptors. | LogP (lipophilicity), E LUMO (LUMO energy), Dipole Moment, Molecular Weight. |

| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| Validation | Process to ensure the model's predictive ability. | Internal validation (cross-validation, q²) and external validation (prediction on a test set, r² pred). |

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are powerful computational strategies used to identify and optimize novel bioactive compounds from large chemical libraries. The this compound structure can serve as a valuable starting point—either as a query scaffold or a fragment—in these methodologies to discover new potential therapeutic agents. nih.gov

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This process involves docking a library of compounds into the target's binding site and scoring their potential interactions. mdpi.com

Library Preparation : A large database of commercially available or virtual compounds (e.g., ZINC, ChemBridge) is prepared for screening.

Scaffold Search : The library can be filtered to select only compounds containing the N-phenylaniline scaffold or those that are structurally similar to this compound.

Molecular Docking : The selected compounds are computationally placed into the active site of the target protein. A scoring function then estimates the binding affinity, ranking the compounds based on their predicted ability to bind. mdpi.com

Hit Selection and ADMET Analysis : The top-scoring compounds ("hits") are visually inspected for plausible binding modes and subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. dovepress.com Promising candidates are then selected for experimental validation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but a set of known active ligands exists, LBVS methods can be used. A pharmacophore model can be built based on the essential chemical features of this compound and its active analogues. This model, which represents the key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for activity, is then used as a 3D query to search compound databases for molecules that match these features. dovepress.com

The diarylamine framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Therefore, using this compound as a basis for virtual screening could lead to the discovery of inhibitors for various targets, such as kinases, polymerases, or other enzymes implicated in disease. nih.govnih.gov

| Methodology | Principle | Application with this compound |

| Structure-Based Virtual Screening (SBVS) | Docking compounds into a known protein target site. | Using the this compound scaffold to find new kinase inhibitors by docking libraries into the ATP-binding site of a specific kinase. |

| Ligand-Based Virtual Screening (LBVS) | Using the structure of a known active molecule to find others with similar properties. | Creating a pharmacophore model from an active diarylamine and using it to screen databases for new compounds with potential anticancer activity. |

| Fragment-Based Drug Design (FBDD) | Using small molecular fragments as starting points for building larger, more potent inhibitors. | Identifying this compound as a fragment that binds to a target protein and then computationally growing it to improve affinity. |

| In Silico ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. | Evaluating promising hits from a virtual screen to filter out candidates with poor predicted oral bioavailability or potential toxicity. dovepress.com |

Advanced Applications in Chemical Research

Medicinal Chemistry Research Applications

In the realm of medicinal chemistry, the 4-fluoro-N-phenylaniline scaffold is of significant interest due to the advantageous properties that fluorine substitution imparts. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

The this compound structure is a fundamental component in the synthesis of more complex molecules that serve as pharmaceutical intermediates. While direct applications are proprietary and often found within patent literature, the utility of its constituent parts, such as 4-fluoroaniline (B128567), highlights its potential. For instance, fluorinated anilines are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is the antibiotic linezolid, where a related compound, 3-fluoro-4-morpholinoaniline, is a key precursor. acs.org Similarly, research into new antimalarial drugs has identified 4'-fluoro-N-tert-butylamodiaquine, a derivative of amodiaquine, as a promising candidate, underscoring the importance of the fluorinated aniline (B41778) moiety in developing new therapeutic agents. nih.gov

Furthermore, the diarylamine structure is a common feature in many biologically active compounds. acs.org The synthesis of various diarylamines for pharmaceutical purposes is a well-established area of research, suggesting that this compound is a readily available starting material for creating diverse libraries of compounds for drug discovery. acs.org

The investigation of how fluorinated diarylamines interact with biological targets is an active area of research. The fluorine atom can significantly influence the binding affinity and selectivity of a molecule. For example, a study on novel 4-phenylanilines containing a diphenyl ether moiety demonstrated inhibitory activity against succinate-cytochrome reductase (SCR), a key enzyme in cellular respiration. chemrxiv.org

In another study focused on immunomodulatory targets, scaffold hopping from a nitro-substituted aromatic structure to a trifluoromethyl-substituted one led to a significant reduction in hepatotoxicity in Bruton's tyrosine kinase (BTK) inhibitors. acs.org This highlights the critical role of fluorine substitution in optimizing the safety and efficacy of drug candidates. While direct studies on this compound's specific targets are not extensively published in public literature, the known biological activities of its derivatives suggest its potential for interacting with a range of enzymes and receptors.

The this compound framework serves as a valuable scaffold for the development of new bioactive compounds. By modifying the core structure, researchers can systematically explore the structure-activity relationships of new chemical entities. A notable example is in the development of proteasome inhibitors, where a central phenyl ring with a 4-fluoro substituent was found to enhance the activity of the compounds.

The design and synthesis of new series of compounds based on the 4-phenylaniline scaffold have been shown to yield molecules with interesting biological activities. chemrxiv.org The inherent properties of the fluorinated diarylamine core, such as its rigidity and electronic characteristics, make it an attractive starting point for designing molecules that can fit into the binding sites of various biological targets.

Table 1: Examples of Biologically Active Compounds and Scaffolds Related to this compound

| Compound/Scaffold | Application/Activity | Research Finding |

|---|---|---|

| 3-fluoro-4-morpholinoaniline | Precursor for Linezolid (antibiotic) | A key intermediate in the synthesis of a commercially successful antibiotic. acs.org |

| 4'-fluoro-N-tert-butylamodiaquine | Antimalarial drug candidate | Identified as a promising "back-up" compound in the development of new antimalarials. nih.gov |

| 4-phenylaniline derivatives | Succinate-cytochrome reductase (SCR) inhibitors | New series of compounds showed inhibitory activity against a key metabolic enzyme. chemrxiv.org |

| Fluorinated phenyl scaffold | Proteasome inhibitors | The 4-fluoro substitution on a central phenyl ring boosted the biological activity. |

Materials Science Applications

In materials science, diarylamines are a cornerstone for creating a wide array of functional organic materials. The introduction of a fluorine atom, as in this compound, can enhance properties such as thermal stability, electronic characteristics, and processability, making it a valuable component in the design of advanced materials.

The this compound structure can be incorporated into larger molecular architectures to create novel organic materials with tailored properties. Diarylamines are recognized as important building blocks for polymers and dyes. acs.org The related compound, 4-fluoroaniline, has been researched for its use in synthesizing specialty polymers and coatings. The polymerization of 4-fluoroaniline can lead to materials with interesting electronic and thermal properties.

The high electronegativity of the fluorine atom can influence the electronic structure and stability of the resulting materials. This makes fluorinated diarylamines like this compound attractive for creating materials with specific functionalities for advanced applications.

The field of optoelectronics has seen significant advancements through the use of functional organic materials, and diarylamine derivatives play a crucial role in this area. Diarylamine-containing compounds are widely used in the development of Organic Light-Emitting Diodes (OLEDs). For instance, diarylamine-substituted 9,9'-spirobifluorene compounds have been patented for their use in OLED devices due to their high glass transition temperature and suitable energy levels, which improve the device's performance and lifespan. google.com This indicates the potential of this compound as a key building block for such high-performance materials.

Furthermore, in the area of solar energy, 4-fluoroaniline has been investigated for the passivation of perovskite solar cells, a technique used to improve their efficiency and stability. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, a critical aspect of medicinal chemistry. In the field of materials science, halogenated anilines are precursors to polymers and dyes with enhanced properties.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Related Research Finding |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Building block for hole-transporting or emissive materials. | Diarylamine-substituted spirobifluorene compounds show excellent performance in OLEDs. google.com |

| Polymer Synthesis | Monomer for creating fluorinated polymers with specific electronic and thermal properties. | 4-fluoroaniline is used in the synthesis of specialty polymers. |

| Perovskite Solar Cells | Potential use in passivation layers to enhance stability and performance. | 4-fluoroaniline has been used for the passivation of perovskite solar cells. |

| Dyes and Pigments | Precursor for stable and vibrant dyes. | Halogenated anilines are used as precursors to dyes with enhanced properties. |

Exploration in Advanced Polymer and Dye Synthesis

The synthesis of polyaniline (PANI) and its derivatives has been a subject of intense research due to their unique electrical conductivity and environmental stability. nih.gov However, the practical applications of PANI are often limited by its poor solubility in common organic solvents. acs.org The introduction of substituents on the aniline monomer unit is a common strategy to overcome this limitation. The use of fluorinated anilines, such as 4-fluoroaniline, in the synthesis of polyanilines has been shown to influence the properties of the resulting polymers. researchgate.netmetu.edu.tr For instance, the chemical and electrochemical polymerization of 2-fluoroaniline (B146934) has been reported to yield poly(2-fluoroaniline) with a globular morphology. nih.gov

While direct polymerization of this compound is not extensively documented, its structure suggests its potential as a monomer for creating novel polyaniline-type materials with tailored properties. The N-phenyl group would further modify the polymer backbone, potentially leading to materials with different conformational and electronic properties compared to polymers derived from simpler fluorinated anilines. The fluorine substituent is expected to enhance the thermal stability and oxidative stability of the resulting polymer.

In the realm of dye synthesis, azo dyes, which contain the -N=N- functional group, represent a major class of synthetic colorants. wikipedia.orgunb.canih.gov The color of an azo dye is determined by the electronic properties of the aromatic rings connected to the azo group. The introduction of a fluorine atom into the aromatic ring can significantly alter the electronic distribution and, consequently, the color of the dye. google.com this compound can serve as a coupling component in the synthesis of azo dyes. Diazotization of an aromatic amine followed by coupling with this compound would lead to the formation of an azo dye. The electron-withdrawing nature of the fluorine atom would likely cause a hypsochromic (blue) shift in the absorption maximum of the dye compared to its non-fluorinated analog.

Furthermore, the this compound moiety can be incorporated into more complex dye structures, such as those containing a vinylsulfonyl group, which can act as a reactive handle for covalent bonding to fabrics. ontosight.ai The combination of the fluorinated phenylamine structure with other functional groups opens up possibilities for designing dyes with specific color properties and improved fastness.

Catalysis and Reaction Development

The electronic properties and structural features of this compound make it a valuable component in the development of new catalysts and synthetic methods. Its ability to act as a ligand for transition metals and its reactivity in cross-coupling reactions are of particular interest.

Design of Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the design of ligands is crucial for controlling the reactivity and selectivity of the catalyst. Diarylamines and their derivatives are known to act as ligands for transition metals, particularly palladium. acs.org The electronic nature of the ligand can significantly influence the catalytic activity. The presence of a fluorine atom in the 4-position of the N-phenyl ring in this compound makes it an interesting candidate for ligand design. The strong electron-withdrawing effect of the fluorine atom can modulate the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For instance, in the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the ligand plays a critical role in the efficiency of the catalytic system. wikipedia.orgorganic-chemistry.org While there are no specific reports on ligands directly derived from this compound, a Ph.D. thesis has explored the synthesis of new neopentyl phosphine (B1218219) ligands for palladium catalysts in cross-coupling reactions, with 4-fluorodiphenylamine being a related substance of interest. nih.gov This suggests the potential for designing novel phosphine ligands where the this compound scaffold is incorporated. Such ligands could offer a unique electronic and steric environment around the palladium center, potentially leading to improved catalytic performance.

Moreover, studies on palladium(II) complexes with other fluorinated ligands, such as those derived from 4-fluoroproline, have shown their utility in oxidative coupling reactions. umn.edu This further supports the notion that the incorporation of fluorine into the ligand structure can be a beneficial strategy for developing more efficient catalysts.

Utilization in Novel Synthetic Methodologies

This compound can be utilized as a key starting material or reagent in the development of novel synthetic methodologies. Its participation in cross-coupling reactions and C-H activation processes are areas of active research.

The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, can be employed to further functionalize this compound. wikipedia.org By reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst, more complex triarylamine structures can be synthesized. researchgate.netnih.gov These triarylamines are important substructures in many functional materials and pharmaceutical compounds.

Furthermore, the field of C-H activation offers exciting possibilities for the utilization of this compound. The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. Research has shown that palladium catalysts can mediate the cross-coupling of aryl halides with polyfluoroarenes through a C-H activation mechanism, where a 2-phenylaniline-based palladacycle acts as an efficient precatalyst. nih.gov While this example does not directly involve this compound, it highlights the potential of aniline derivatives in C-H activation catalysis.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to 4-fluoro-N-phenylaniline and its derivatives is a primary focus of ongoing research. While traditional methods have been established, emerging strategies are geared towards improving yields, reducing environmental impact, and accessing a wider range of structurally diverse analogues.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a versatile tool for the formation of the C-N bond in N-arylanilines. Recent studies have demonstrated the use of sophisticated palladium precatalysts that are highly efficient for the coupling of anilines with aryl chlorides, which are often more readily available and less expensive than their bromide or iodide counterparts. acs.orgresearchgate.net For instance, the use of a [Pd(IPr*OMe)(cin)Cl] catalyst has shown high yields (94%) in the coupling of 4-fluoroaniline (B128567) with 4-chloroanisole (B146269) to produce a derivative of this compound. acs.org

Future research is expected to focus on the development of catalysts based on more abundant and less toxic metals, such as iron, to perform similar transformations. Iron-catalyzed C-N cross-coupling reactions are a growing area of interest and could provide a more sustainable alternative to palladium-based systems. Additionally, the exploration of photocatalyzed and electrochemical C-H functionalization methods could offer novel pathways for the synthesis of phenanthridinone frameworks and other complex heterocyclic structures derived from N-arylanilines, potentially avoiding the need for pre-functionalized starting materials. mdpi.com

The following table summarizes some emerging synthetic approaches for N-arylated compounds, including derivatives of this compound.

Table 1: Emerging Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands (e.g., IPr*OMe) | High efficiency, broad substrate scope, tolerance of functional groups. acs.org | Direct and high-yielding synthesis from 4-fluoroaniline and phenyl halides. acs.org |

| Iron-Catalyzed C-N Coupling | Iron salts (e.g., FeCl2) | Lower cost, more sustainable metal catalyst. | Potential for more economical and environmentally friendly synthetic routes. |

| Photocatalyzed C-H Amidation | Visible-light photocatalysts | Mild reaction conditions, direct use of C-H bonds. mdpi.com | Access to complex derivatives through intramolecular cyclization. mdpi.com |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application. Advanced spectroscopic and computational methods are indispensable tools for gaining deeper mechanistic insights.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routinely used for structural confirmation, advanced techniques offer more detailed information. nih.gov Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Furthermore, 19F NMR is a particularly powerful tool for studying fluorinated compounds. acs.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making 19F NMR an excellent probe for studying intermolecular interactions and conformational changes. acs.org For example, the incorporation of fluorinated amino acids into proteins allows for the use of 19F NMR to determine site-specific solvent accessibility. caymanchem.com

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule. dntb.gov.uarajpub.com These experimental data can be complemented by computational calculations to achieve a more accurate assignment of the spectral bands and to understand the effects of substitution on the molecular structure. dntb.gov.ua

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become a standard method for investigating the electronic structure and properties of molecules. rajpub.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dntb.gov.ua This information is critical for understanding the reactivity of this compound and for designing new molecules with specific electronic properties.

Time-Dependent DFT (TD-DFT): To understand the photophysical properties of derivatives of this compound, such as their absorption and emission spectra, TD-DFT calculations can be employed. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The synergy between advanced spectroscopic measurements and high-level computational studies will continue to be a powerful approach for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new functional materials based on the this compound scaffold.

Exploration of Novel Applications in Interdisciplinary Scientific Fields

The unique properties imparted by the fluorine atom make this compound an attractive building block for materials with novel applications in diverse and interdisciplinary fields.

Materials Science: The incorporation of this compound into larger molecular architectures has shown promise in the development of materials with interesting photophysical properties. For instance, it has been used as a precursor in the synthesis of molecules exhibiting ultralong room-temperature phosphorescence, which are of interest for applications in OLEDs, bioimaging, and sensing. rsc.org The electron-withdrawing nature of the fluorine atom can be used to tune the electronic properties of π-conjugated systems, making this compound a valuable component in the design of organic semiconductors and other electronic materials. beilstein-journals.org

Medicinal Chemistry: Fluorinated organic molecules play a significant role in drug discovery. nih.gov The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the bioavailability of a drug candidate. nih.gov While 4-fluoroaniline is a known building block in medicinal chemistry, wikipedia.org the more complex this compound scaffold can be used to synthesize a wide range of compounds with potential biological activity. For example, derivatives of 4-aminoantipyrine (B1666024) synthesized from fluorine-substituted precursors have been investigated for their cytotoxic activity against cancer cells. nih.gov

Chemical Biology: Fluorinated compounds are also valuable tools in chemical biology. The use of 4-fluoro-L-phenylalanine, a related compound, as a non-proteinogenic amino acid allows for its incorporation into proteins. caymanchem.com The fluorine atom then serves as a sensitive 19F NMR probe to study protein structure and dynamics in a site-specific manner. caymanchem.com This highlights the potential for using derivatives of this compound to develop new molecular probes for biological systems.

The following table provides an overview of some novel and potential applications of this compound and its derivatives.

Table 2: Novel and Potential Applications

| Field | Application Area | Specific Example/Potential Use | Reference |

|---|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Synthesis of molecules with ultralong room-temperature phosphorescence. | rsc.org |

| Medicinal Chemistry | Anticancer Agents | Precursor for compounds with cytotoxic activity against human cervical cancer cells. | nih.gov |

| Chemical Biology | Molecular Probes | Potential for developing 19F NMR probes to study biological systems. | caymanchem.com |

Addressing Challenges and Identifying Opportunities in this compound Research

Despite the promising outlook, several challenges remain in the research and application of this compound. Addressing these challenges will open up new opportunities for fundamental discoveries and technological advancements.

Challenges:

Synthesis: While modern synthetic methods have improved, the reliance on expensive and potentially toxic heavy metal catalysts for cross-coupling reactions remains a concern. acs.orgresearchgate.net The development of more sustainable and cost-effective catalytic systems is a key challenge. Additionally, the synthesis of polysubstituted derivatives with precise regiocontrol can be complex.

Characterization: A comprehensive understanding of the solid-state properties, such as polymorphism and crystal packing, of this compound and its derivatives is often lacking. These properties can significantly impact the performance of materials in electronic devices.

Toxicity and Environmental Impact: As with many synthetic organic compounds, a thorough evaluation of the long-term toxicity and environmental fate of this compound and its degradation products is necessary, especially as its applications expand.

Opportunities:

Green Chemistry: There is a significant opportunity to develop greener synthetic routes to this compound, for example, by utilizing flow chemistry, biocatalysis, or catalysis with earth-abundant metals.

Functional Materials: The systematic investigation of the structure-property relationships in a wider range of derivatives will likely lead to the discovery of new materials with enhanced electronic, optical, or biological properties. The tunability of the electronic properties through substitution on the phenyl rings offers a vast chemical space to explore. beilstein-journals.org

Interdisciplinary Collaboration: The diverse potential applications of this compound necessitate a collaborative approach between synthetic chemists, materials scientists, computational chemists, and biologists to fully realize its potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-phenylaniline, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorination of N-phenylaniline derivatives using fluorinating agents like Selectfluor™ under anhydrous conditions . Optimization requires systematic variation of parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE) frameworks to maximize yield and minimize side products. Researchers should validate reproducibility by replicating reactions under controlled conditions and documenting deviations .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?